

Ricolinostat overall response rate ORR clinical trial results

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Compound Focus: Ricolinostat

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Overall Response Rates in Clinical Trials

Cancer Type	Trial Phase / Type	Combination Regimen	Ricolinostat Dose	ORR (Overall Response Rate)	Key Details & Context
Multiple Myeloma [1]	Phase I/II	Bortezomib + Dexamethasone	160 mg daily	37% (14/38 patients)	Recommended Phase II dose; well-tolerated profile [1]
Multiple Myeloma [2]	Meta-analysis (5 trials)	Various (Lenalidomide, Dexamethasone)	Various	38% (Pooled, 95% CI: 0.29-0.48)	Analysis of 2193 patients across multiple HDAC inhibitors [2]
Multiple Myeloma [1]	Phase I/II (Refractory)	Bortezomib + Dexamethasone	160 mg daily	14%	Subgroup of bortezomib-refractory patients [1]

Cancer Type	Trial Phase / Type	Combination Regimen	Ricolinostat Dose	ORR (Overall Response Rate)	Key Details & Context
Ovarian Cancer [3]	Phase Ib (Abbreviated)	Paclitaxel	80 mg daily	~33% (2/6 patients)	Duration of Response: 23.4 and 37.3 weeks; study terminated early [3]

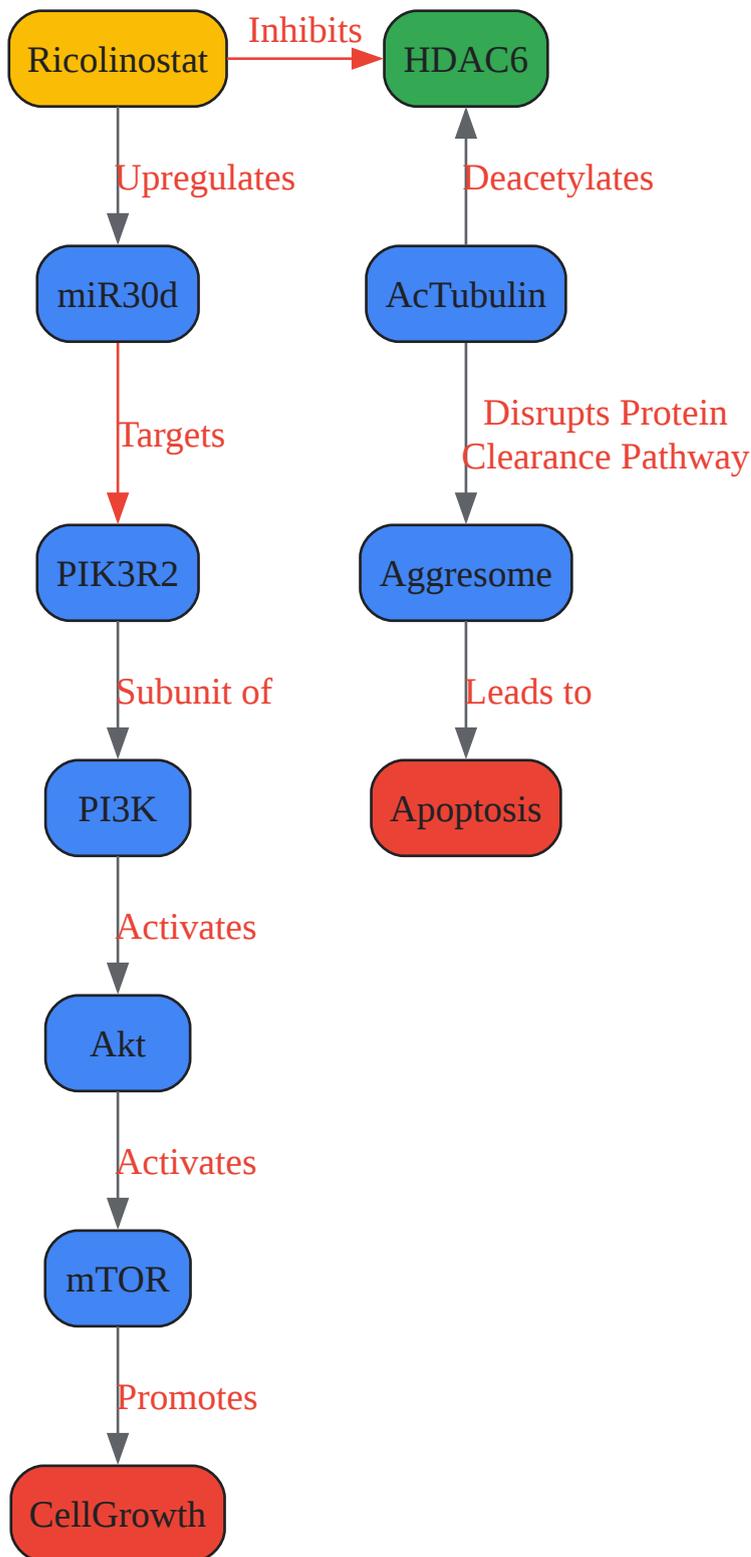
Detailed Experimental Protocols

The ORR data is derived from clinical trials following standardized designs for evaluating new cancer treatments.

- **Patient Population:** Trials involved patients with **relapsed or refractory** cancers (e.g., multiple myeloma, ovarian cancer) who had typically received prior therapies [3] [1].
- **Treatment Regimen:** **Ricolinostat** was administered **orally** on specific schedules (e.g., daily on Days 1–5 and 8–12 of a 21-day cycle, or daily on Days 1–21 of a 28-day cycle) in combination with established backbone therapies [3] [1].
- **Response Assessment:** Tumor response was rigorously evaluated using **RECIST 1.1 criteria** for solid tumors or the **International Uniform Response Criteria for Multiple Myeloma** [3] [1]. ORR is defined as the proportion of patients who achieved a complete response (CR) or partial response (PR).
- **Safety Monitoring:** Toxicity was assessed throughout the trials using the **National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE)** [3].

Mechanism of Action and Signaling Pathways

Ricolinostat (ACY-1215) is a first-in-class, selective inhibitor of **Histone Deacetylase 6 (HDAC6)**. Its mechanism contributes to both anti-tumor efficacy and the mitigation of treatment side effects [3] [4].



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The diagram above illustrates **Ricolinostat**'s dual mechanisms. The key pathways include:

- **Microtubule Stabilization & Protein Clearance Disruption:** By inhibiting HDAC6, **Ricolinostat** increases the acetylation of α -tubulin, a key component of microtubules. This can disrupt the aggresome pathway, a critical mechanism for clearing misfolded proteins in cancer cells. Combining this with proteasome inhibitors (like bortezomib) creates a "protein traffic jam," inducing lethal cellular stress and apoptosis [3] [1].
- **Epigenetic Modulation & PI3K/Akt/mTOR Pathway Inhibition:** **Ricolinostat** treatment has been shown to upregulate microRNAs like **miR-30d**, which directly targets **PIK3R2**, a regulatory subunit of PI3K. This leads to downregulation of the **PI3K/Akt/mTOR** signaling cascade, a critical driver of cell survival, growth, and proliferation in many cancers [4].

Important Context and Limitations

When interpreting these results, consider the following:

- **Limited Data Availability:** Clinical development of **Ricolinostat** in ovarian cancer was halted, and several trials were terminated or abbreviated early, limiting the amount of robust efficacy data [3].
- **Lack of Superiority in Neuropathy:** A Phase 2, randomized controlled trial for **diabetic peripheral neuropathy** found that **Ricolinostat was not superior to placebo** in reducing neuropathic pain, indicating its benefits may be specific to oncology applications [5].
- **Variable Efficacy:** The efficacy of **Ricolinostat** appears to be highly context-dependent, showing more promising results in hematologic malignancies like multiple myeloma compared to solid tumors in the available data [3] [1].

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References

1. Ricolinostat, the First Selective Histone Deacetylase ... - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Experimental and Therapeutic Medicine [spandidos-publications.com]
3. of an abbreviated Phase Ib study of the HDAC6 inhibitor... Results [pmc.ncbi.nlm.nih.gov]
4. Ricolinostat (ACY-1215) suppresses proliferation and ... [pmc.ncbi.nlm.nih.gov]

5. A randomized, double-blind, placebo-controlled study of ... [pmc.ncbi.nlm.nih.gov]

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